molecular formula C15H14N2O2 B077539 N-(4-acetylphenyl)-N'-phenylurea CAS No. 13143-03-8

N-(4-acetylphenyl)-N'-phenylurea

Cat. No. B077539
CAS RN: 13143-03-8
M. Wt: 254.28 g/mol
InChI Key: MUCPYMKCPVNPAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-N'-phenylurea, also known as ACPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. ACPU is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. This compound is widely used in the field of biochemistry and pharmacology due to its ability to inhibit various enzymes and proteins.

Mechanism Of Action

The mechanism of action of N-(4-acetylphenyl)-N'-phenylurea is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. N-(4-acetylphenyl)-N'-phenylurea has been shown to bind to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and leading to increased levels of this neurotransmitter in the brain. This may contribute to the anticonvulsant and cognitive-enhancing effects of N-(4-acetylphenyl)-N'-phenylurea.

Biochemical And Physiological Effects

N-(4-acetylphenyl)-N'-phenylurea has been shown to have a number of biochemical and physiological effects. In addition to its enzyme-inhibiting properties, N-(4-acetylphenyl)-N'-phenylurea has been shown to reduce blood pressure and inflammation in animal models. N-(4-acetylphenyl)-N'-phenylurea has also been shown to have anticonvulsant effects, potentially through its ability to increase levels of acetylcholine in the brain.

Advantages And Limitations For Lab Experiments

N-(4-acetylphenyl)-N'-phenylurea has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biochemical and physiological effects. However, there are also limitations to its use. N-(4-acetylphenyl)-N'-phenylurea has been shown to have low solubility in water, which may limit its use in some experiments. Additionally, the mechanism of action of N-(4-acetylphenyl)-N'-phenylurea is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on N-(4-acetylphenyl)-N'-phenylurea. One area of interest is the development of new N-(4-acetylphenyl)-N'-phenylurea derivatives with improved solubility and potency. Additionally, further research is needed to fully understand the mechanism of action of N-(4-acetylphenyl)-N'-phenylurea and its effects on various enzymes and proteins. Finally, more studies are needed to investigate the potential therapeutic applications of N-(4-acetylphenyl)-N'-phenylurea in the treatment of various diseases and disorders.

Synthesis Methods

N-(4-acetylphenyl)-N'-phenylurea can be synthesized through a simple reaction between aniline and acetyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent such as chloroform or toluene, and the resulting product is purified through recrystallization.

Scientific Research Applications

N-(4-acetylphenyl)-N'-phenylurea has been extensively studied for its potential applications in scientific research. This compound has been shown to inhibit various enzymes and proteins, including acetylcholinesterase, carbonic anhydrase, and xanthine oxidase. N-(4-acetylphenyl)-N'-phenylurea has also been shown to have anticonvulsant, antihypertensive, and anti-inflammatory properties.

properties

CAS RN

13143-03-8

Product Name

N-(4-acetylphenyl)-N'-phenylurea

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

1-(4-acetylphenyl)-3-phenylurea

InChI

InChI=1S/C15H14N2O2/c1-11(18)12-7-9-14(10-8-12)17-15(19)16-13-5-3-2-4-6-13/h2-10H,1H3,(H2,16,17,19)

InChI Key

MUCPYMKCPVNPAP-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2

synonyms

N-(4-acetylphenyl)-N'-phenylurea

Origin of Product

United States

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